molecular formula C14H9NO2 B13698245 1,3-Indandione, 2-(3-pyridyl)- CAS No. 10478-89-4

1,3-Indandione, 2-(3-pyridyl)-

Cat. No.: B13698245
CAS No.: 10478-89-4
M. Wt: 223.23 g/mol
InChI Key: KZCHOHAIQCNOMG-UHFFFAOYSA-N
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Description

1,3-Indandione, 2-(3-pyridyl)- is an organic compound with the molecular formula C14H9NO2. It is a derivative of indandione, a β-diketone with indane as its structural nucleus. This compound is known for its versatility and is used in various fields such as medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Indandione, 2-(3-pyridyl)- can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another method involves the reaction of phthalide with an aldehyde in the presence of sodium ethoxide in ethanol, followed by refluxing .

Industrial Production Methods

Industrial production of 1,3-Indandione, 2-(3-pyridyl)- typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Indandione, 2-(3-pyridyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indandiones, hydroxy derivatives, and quinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Indandione, 2-(3-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridyl group enhances its ability to form coordination complexes and increases its potential for biological activity .

Biological Activity

1,3-Indandione, 2-(3-pyridyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyridine ring at the 2-position of the indandione framework, which enhances its reactivity and biological interactions. The following sections will detail its biological activity, including synthesis methods, case studies, and relevant research findings.

Chemical Structure and Properties

1,3-Indandione, 2-(3-pyridyl)- is characterized by its diketone structure, which allows it to engage in various chemical reactions. The presence of the electron-withdrawing pyridine ring contributes to its biological activity by enhancing binding affinity with biological targets such as enzymes and receptors.

Biological Activities

The biological activities associated with 1,3-indandione derivatives include:

  • Antimicrobial Activity : Various studies have indicated that derivatives of indandione exhibit antimicrobial properties against a range of pathogens.
  • Anticoagulant Activity : Some indandione derivatives have shown potential as anticoagulants by inhibiting thrombin and factor Xa, demonstrating their utility in blood coagulation disorders .
  • Anticancer Potential : Research suggests that certain indandione derivatives may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines.

Synthesis Methods

The synthesis of 1,3-indandione derivatives can be achieved through several methods:

  • Knoevenagel Condensation : This method involves the reaction of indan-1,3-diones with various aldehydes to form substituted indandione derivatives.
  • Thio-Michael Addition : This process can be utilized to create novel benzothiazepine compounds from indan-1,3-diones .

Anticoagulant Activity

A study highlighted the anticoagulant potential of 1,3-indandione derivatives where they were tested for their ability to inhibit thrombin and factor Xa. The results indicated that these compounds could serve as effective anticoagulants with comparable efficacy to established drugs such as heparin .

Anticancer Activity

In vitro studies have demonstrated that 1,3-indandione derivatives can induce apoptosis in various cancer cell lines. For instance, a derivative was tested against pancreatic and gastric cancer cell lines, showing significant cytotoxic effects and reduced cell viability .

Research Findings Summary

Study Focus Findings Reference
Anticoagulant ActivityInhibition of thrombin and factor Xa; potential as an anticoagulant drug.
Antimicrobial EffectsDemonstrated activity against various bacterial strains; potential for antibiotic development.
Anticancer PotentialInduced apoptosis in pancreatic and gastric cancer cell lines; promising for cancer therapy.

Properties

CAS No.

10478-89-4

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

2-pyridin-3-ylindene-1,3-dione

InChI

InChI=1S/C14H9NO2/c16-13-10-5-1-2-6-11(10)14(17)12(13)9-4-3-7-15-8-9/h1-8,12H

InChI Key

KZCHOHAIQCNOMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CN=CC=C3

Origin of Product

United States

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